

Pz-1 interaction with other proteins/molecules

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pz-1	
Cat. No.:	B15579784	Get Quote

An In-depth Technical Guide on the Molecular Interactions of Zonula Occludens-1 (ZO-1)

For the purposes of this guide, the protein Zonula Occludens-1 (ZO-1) has been selected as a representative PDZ domain-containing protein to address the query on "**Pz-1**," a non-standard protein identifier.

This technical guide provides a comprehensive overview of the protein-protein and molecular interactions of Zonula Occludens-1 (ZO-1), a key scaffolding protein involved in the formation and regulation of tight junctions. This document is intended for researchers, scientists, and drug development professionals interested in the molecular architecture of cell-cell adhesion and associated signaling pathways.

Introduction to ZO-1

Zonula Occludens-1 (ZO-1) is a member of the membrane-associated guanylate kinase (MAGUK) family of proteins.[1] It is a crucial component of the tight junction plaque, a dense network of proteins that connects the transmembrane components of the tight junction to the actin cytoskeleton.[2] ZO-1 is a modular protein containing several distinct domains that mediate its interactions with a wide array of binding partners. These domains include three PDZ (PSD-95/Dlg/ZO-1) domains, an SH3 (Src homology 3) domain, and a GUK (guanylate kinase-like) domain.[3] Through these interactions, ZO-1 plays a central role in the assembly, maintenance, and regulation of tight junction barrier function, as well as in signal transduction pathways that control cell proliferation, differentiation, and polarity.[3][4]

Quantitative Analysis of ZO-1 Interactions



The interactions of ZO-1 with its binding partners have been characterized using various biophysical techniques, providing quantitative data on their binding affinities. The following table summarizes key quantitative data for several important ZO-1 interactions.

Interacting Partner	ZO-1 Domain/Regio n	Method	Dissociation Constant (Kd)	Reference
Claudin-1	PDZ1	In vitro binding assay	~13 nM	[1]
Claudin-2	PDZ1	In vitro binding assay	~13 nM	[1]
Claudin-3	PDZ1	In vitro binding assay	~18 nM	[1]
α-catenin	N-terminal half (N-ZO-1)	In vitro binding assay	~0.5 nM	[5]
F-actin	Actin-Binding Region	Not specified	~20 µM (optimal affinity)	[6]

Key Protein-Protein Interactions of ZO-1

ZO-1 serves as a central hub for a complex network of protein interactions at the tight junction. These interactions are critical for linking the transmembrane barrier-forming proteins to the cytoskeleton and for relaying signals that regulate junctional integrity and cellular behavior.

Interaction with Transmembrane Proteins

- Claudins: ZO-1 directly interacts with the C-terminal tails of classic claudins (e.g., claudin-1, -2, -3, -4, -5, -7, and -8) through its first PDZ domain (PDZ1).[1][7] This interaction is essential for the proper localization and organization of claudins into the tight junction strands that form the paracellular barrier.[1] The C-terminal YV motif present in most claudins is a key determinant for this binding.[1]
- Occludin: ZO-1 binds to the C-terminal cytoplasmic domain of occludin, another transmembrane protein of the tight junction.[8][9] This interaction is mediated by the GUK



domain of ZO-1 and the OCEL domain of occludin.[9][10] The ZO-1-occludin interaction is crucial for the regulation of epithelial polarization and the formation of a single lumen in three-dimensional cultures.[9][10]

Junctional Adhesion Molecules (JAMs): ZO-1 interacts with the cytoplasmic tails of
Junctional Adhesion Molecules, such as JAM-A (also known as JAM-1), JAM-2, and JAM-3.
[11][12] This interaction is mediated by the PDZ domains of ZO-1 and the C-terminal PDZbinding motif of JAMs.[11][12] The association with JAM-A is implicated in the assembly of
the tight junction complex.[11]

Interaction with Cytoskeletal and Scaffolding Proteins

- F-actin: ZO-1 links the tight junction complex to the actin cytoskeleton through its C-terminal actin-binding region.[3] This connection is vital for maintaining the structural integrity and tension of the tight junction.
- α-catenin: ZO-1 directly binds to α-catenin, a key component of the adherens junction.[5]
 This interaction suggests a mechanism for the coordination between tight junctions and adherens junctions in establishing and maintaining epithelial cell polarity and adhesion.
- ZO-2 and ZO-3: ZO-1 forms heterodimers with its paralogs, ZO-2 and ZO-3, through
 interactions involving their respective PDZ2 domains.[1] These interactions contribute to the
 intricate network of the tight junction plaque.

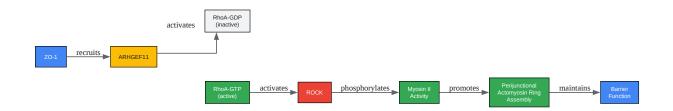
ZO-1 in Signaling Pathways

Beyond its structural role, ZO-1 is an active participant in signaling pathways that regulate cell behavior.

ZO-1 and RhoA Signaling

ZO-1 is a key player in the regulation of the RhoA signaling pathway at cell-cell junctions. It directly interacts with ARHGEF11, a RhoA-specific guanine nucleotide exchange factor (GEF). [13] This interaction recruits ARHGEF11 to the tight junctions, where it can activate RhoA.[13] Activated RhoA, in turn, promotes the assembly of the perijunctional actomyosin ring, which is critical for the establishment and maintenance of the paracellular barrier.[13][14]





Click to download full resolution via product page

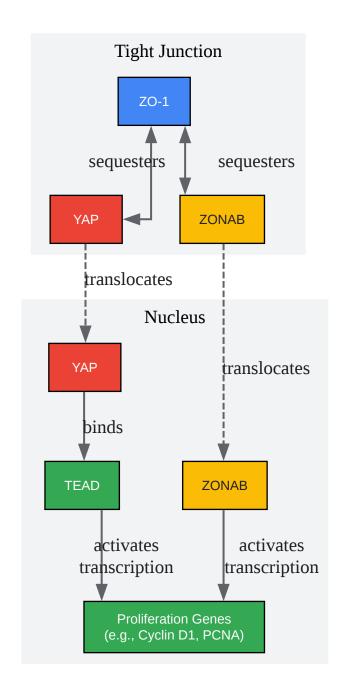
ZO-1-mediated RhoA signaling at tight junctions.

ZO-1 and Cell Proliferation: The **ZONAB** and **YAP** Pathways

ZO-1 plays a crucial role in contact-dependent inhibition of proliferation by sequestering transcription factors at the cell cortex, thereby preventing their nuclear translocation.

- ZONAB Pathway: ZO-1 binds to the Y-box transcription factor ZONAB (ZO-1-associated nucleic acid-binding protein) through its SH3 domain.[4][15] In sparse, proliferating cells, ZONAB can translocate to the nucleus and promote the transcription of genes involved in cell cycle progression, such as cyclin D1 and PCNA.[4] As cells reach confluence and form mature tight junctions, ZO-1 levels increase at the cell periphery, leading to the sequestration of ZONAB at the junctions and a subsequent reduction in cell proliferation.[15]
- Hippo-YAP Pathway: ZO-1 also regulates the activity of the transcriptional co-activator YAP
 (Yes-associated protein) in a Hippo-independent manner.[16][17] Knockout of ZO-1 leads to
 increased nuclear localization and activity of YAP, resulting in enhanced cell proliferation.[16]
 This regulation involves the RhoA activator GEF-H1 and the kinase TBK1, linking
 mechanotransduction at focal adhesions to the control of cell proliferation.[16][17]





Click to download full resolution via product page

ZO-1 regulates cell proliferation via ZONAB and YAP.

Experimental Protocols for Studying ZO-1 Interactions

The identification and characterization of ZO-1's binding partners have been achieved through a variety of experimental techniques. Below are detailed methodologies for two commonly used



approaches.

Co-immunoprecipitation (Co-IP) of ZO-1 and its Interacting Partners

Co-IP is a powerful technique to identify and validate protein-protein interactions in their native cellular environment.[18]

Objective: To isolate ZO-1 from a cell lysate and determine if a putative interacting protein is co-precipitated.

Materials:

- Cultured epithelial cells (e.g., MDCK, Caco-2)
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Anti-ZO-1 antibody (for immunoprecipitation)
- · Isotype control IgG
- Protein A/G magnetic beads
- Antibody against the putative interacting protein (for Western blotting)
- SDS-PAGE gels and Western blotting apparatus

Protocol:

- Cell Lysis:
 - Wash confluent cell monolayers with ice-cold PBS.
 - Add ice-cold lysis buffer and incubate on ice for 15-30 minutes.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.



- Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (clarified lysate) to a new tube.
- Pre-clearing the Lysate (Optional but Recommended):
 - Add protein A/G beads to the clarified lysate and incubate with gentle rotation for 1 hour at
 4°C to reduce non-specific binding.[20]
 - Pellet the beads by centrifugation and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Add the anti-ZO-1 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.
 - Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
 - Add protein A/G beads to each sample and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

Washing:

- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[20]

Elution:

- Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
- Pellet the beads and collect the supernatant containing the eluted proteins.
- Analysis:
 - Separate the eluted proteins by SDS-PAGE.



 Perform a Western blot using an antibody against the putative interacting protein to detect its presence in the ZO-1 immunoprecipitate. A band corresponding to the interacting protein should be present in the ZO-1 IP lane but absent or significantly reduced in the control IgG lane.

Yeast Two-Hybrid (Y2H) Screening for Novel ZO-1 Interactors

The Y2H system is a genetic method used to discover binary protein-protein interactions.[21]

Objective: To identify novel proteins that interact with a specific domain of ZO-1.

Materials:

- Yeast expression vectors (one containing the DNA-binding domain (BD), the other the activation domain (AD))
- · cDNA library fused to the AD vector
- Appropriate yeast reporter strain
- Yeast transformation reagents
- Selective growth media

Protocol:

- Bait Construction:
 - Clone the cDNA encoding the ZO-1 domain of interest (e.g., the SH3 domain) into the BD vector. This creates a fusion protein of the ZO-1 domain and the DNA-binding domain of a transcription factor.
- Bait Validation:
 - Transform the bait plasmid into the yeast reporter strain.

Foundational & Exploratory



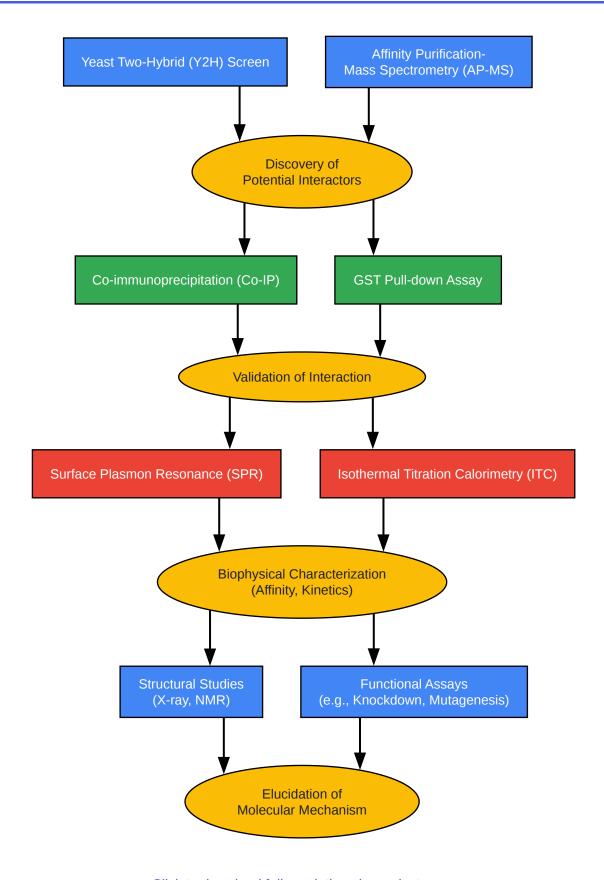


 Confirm that the bait protein is expressed and does not auto-activate the reporter genes in the absence of an interacting partner.

• Library Screening:

- Transform the yeast strain containing the bait plasmid with a cDNA library fused to the AD vector. The library represents potential interacting proteins ("prey").
- Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and/or containing a reporter substrate (e.g., X-gal). Only yeast cells in which the bait and prey proteins interact will be able to grow and/or turn blue, as the interaction reconstitutes a functional transcription factor that activates the reporter genes.
- Identification of Positive Clones:
 - Isolate the prey plasmids from the positive yeast colonies.
 - Sequence the cDNA inserts to identify the potential interacting proteins.
- · Validation of Interactions:
 - Re-transform the identified prey plasmids with the original bait plasmid into the yeast reporter strain to confirm the interaction.
 - Perform additional biochemical assays, such as Co-IP or in vitro binding assays, to validate the interaction in a different experimental context.





Click to download full resolution via product page

Workflow for protein-protein interaction studies.



Conclusion

Zonula Occludens-1 is a multifaceted protein that functions as a critical scaffold at the tight junction, integrating structural components with signaling networks. Its numerous protein-protein interactions are essential for the establishment of epithelial barrier function and for the regulation of cellular processes such as proliferation and differentiation. A thorough understanding of the ZO-1 interactome provides valuable insights into the molecular basis of tissue homeostasis and disease, and offers potential targets for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Direct Binding of Three Tight Junction-Associated Maguks, Zo-1, Zo-2, and Zo-3, with the Cooh Termini of Claudins PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zonula Occludens Proteins Signaling in Inflammation and Tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of ZO-1 in Cadherin-based Cell Adhesion through Its Direct Binding to α Catenin and Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Claudin interactions in and out of the tight junction PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct association of occludin with ZO-1 and its possible involvement in the localization of occludin at tight junctions PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ZO-1 interactions with F-actin and occludin direct epithelial polarization and single lumen specification in 3D culture PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]

Foundational & Exploratory





- 11. Interaction of junctional adhesion molecule with the tight junction components ZO-1, cingulin, and occludin PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Structural and Functional Regulation of Tight Junctions by RhoA and Rac1 Small GTPases PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ZO-1—associated Y-box factor ZONAB regulates epithelial cell proliferation and cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ZO-1 Regulates Hippo-Independent YAP Activity and Cell Proliferation via a GEF-H1and TBK1-Regulated Signalling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 19. assaygenie.com [assaygenie.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- To cite this document: BenchChem. [Pz-1 interaction with other proteins/molecules].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579784#pz-1-interaction-with-other-proteins-molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com